3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide
Overview
Description
3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide is a chemical compound with the molecular formula C6H14Br2N. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide typically involves the bromination of N-propan-2-ylpropan-1-amine. This can be achieved by reacting N-propan-2-ylpropan-1-amine with hydrobromic acid (HBr) in the presence of a brominating agent such as phosphorus tribromide (PBr3) or bromine (Br2). The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction Reactions: It can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted amines depending on the nucleophile used.
Oxidation Reactions: Products include amine oxides and other oxidized derivatives.
Reduction Reactions: Products include the corresponding amine and other reduced compounds.
Scientific Research Applications
3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic reactions, making it a useful reagent in various chemical transformations. The compound can also interact with biological molecules, potentially affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine hydrobromide: Similar in structure but with different substituents.
2-Bromoethylamine hydrobromide: Another brominated amine with a different carbon chain length.
3-Chloropropylamine hydrochloride: A chlorinated analogue with similar reactivity.
Uniqueness
3-Bromo-N-propan-2-ylpropan-1-amine;hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpropan-1-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-6(2)8-5-3-4-7;/h6,8H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTJKSAZQLFWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-89-4 | |
Record name | 1-Propanamine, 3-bromo-N-(1-methylethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60035-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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